molecular formula C30H29N5O2 B2606106 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide CAS No. 921896-78-8

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide

カタログ番号: B2606106
CAS番号: 921896-78-8
分子量: 491.595
InChIキー: DBQMBRPDTKXUCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities, including as inhibitors of CDK2, a protein kinase that is a target for cancer treatment .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The exact synthesis process for this specific compound is not detailed in the available resources.

科学的研究の応用

Synthesis and Biological Evaluation

One research focus has been the synthesis and biological evaluation of pyrazolopyrimidine derivatives. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities. This study highlighted the structure-activity relationship (SAR) of these compounds, contributing to the understanding of their potential as therapeutic agents (Rahmouni et al., 2016).

Anticancer Activity

Research by Abdellatif et al. (2014) focused on the synthesis of new pyrazolopyrimidin-4-one derivatives and their anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line. This study contributed valuable insights into the potential therapeutic applications of these compounds in cancer treatment (Abdellatif et al., 2014).

Synthesis and Biological Activity of Ribonucleosides

Another study by Petrie et al. (1985) involved the synthesis of various pyrazolo[3,4-d]pyrimidine ribonucleosides and their subsequent evaluation for biological activity. The study found significant in vitro activity against measles and moderate antitumor activity, highlighting the potential of these compounds in antiviral and anticancer therapies (Petrie et al., 1985).

Pyrazoles in Heterocyclic Synthesis

Harb et al. (2005) explored the use of pyrazoles as building blocks in heterocyclic synthesis. This research is significant for its contribution to the broader field of synthetic chemistry, demonstrating the versatility of pyrazolo[3,4-d]pyrimidine derivatives in creating diverse chemical structures (Harb et al., 2005).

Novel Solid-Phase Synthetic Method

Heo and Jeon (2017) developed a novel solid-phase synthetic method for producing a library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. This method is important for its potential applications in drug discovery, enabling the efficient synthesis of a wide range of compounds (Heo & Jeon, 2017).

Antimicrobial and Anticancer Agents

Research by Hafez et al. (2016) synthesized novel pyrazole derivatives with pyrazolo[3,4-d]-pyrimidine and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, evaluating their potential as antimicrobial and anticancer agents. This study adds to the understanding of the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in treating infections and cancer (Hafez et al., 2016).

特性

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O2/c1-22-10-8-9-15-25(22)20-34-21-32-29-27(30(34)37)19-33-35(29)17-16-31-28(36)18-26(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-15,19,21,26H,16-18,20H2,1H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQMBRPDTKXUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。